![molecular formula C18H27BN2O4 B1528953 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1111638-14-2](/img/structure/B1528953.png)
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Overview
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C18H27BN2O4 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H28BNO4
- CAS Number : 1121057-77-9
The compound exhibits biological activity primarily through modulation of various protein kinases. Specifically, it has been noted for its potential in inhibiting Janus Kinases (JAK), which are pivotal in the signaling pathways of inflammatory and autoimmune diseases. JAK inhibitors are increasingly recognized for their therapeutic applications in conditions such as rheumatoid arthritis and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific kinases effectively. For example:
- MPS1 Inhibition : The compound has shown potent inhibition of the MPS1 kinase with an IC50 value of approximately 0.025 μM. This inhibition is significant for its implications in cancer therapy as MPS1 is crucial for cell cycle regulation .
In Vivo Studies
Recent research has indicated promising results in animal models:
- Antitumor Activity : In xenograft models of human tumors, the compound displayed dose-dependent inhibition of tumor growth. The pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .
Case Studies
Several studies have explored the efficacy of this compound in various disease models:
- Autoimmune Diseases : In a model of rheumatoid arthritis, treatment with the compound led to a notable reduction in inflammatory markers and joint swelling.
- Cancer Models : In a study involving HCT116 colon cancer cells, the compound exhibited significant antiproliferative effects with a GI50 value of around 0.55 μM. This highlights its potential as an anticancer agent .
Data Summary
Property | Value |
---|---|
IUPAC Name | tert-butyl 5-(4,4,5,5-tetramethyl... |
Molecular Formula | C16H28BNO4 |
CAS Number | 1121057-77-9 |
MPS1 IC50 | 0.025 μM |
HCT116 GI50 | 0.55 μM |
Scientific Research Applications
Organic Synthesis
The compound's boron-containing group makes it a valuable intermediate in organic synthesis. It can participate in various chemical reactions such as:
- Cross-coupling reactions : The presence of the boron atom allows for effective cross-coupling with organometallic reagents (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds.
Medicinal Chemistry
Research indicates that derivatives of pyrrolo[2,3-B]pyridine exhibit biological activity that can be harnessed for drug development. The compound may serve as a lead structure for:
- Anticancer agents : Compounds with similar structures have shown promise in targeting cancer cell proliferation.
- Antimicrobial agents : The unique molecular structure may enhance the efficacy of antimicrobial activity.
Material Science
The incorporation of boron compounds in materials science has been explored for:
- Polymer chemistry : The compound can be used to modify polymers to enhance their properties such as thermal stability and mechanical strength.
Catalysis
The boron moiety can also play a role in catalysis:
- Lewis acid catalysis : The compound may act as a Lewis acid catalyst in various organic transformations.
Case Study 1: Boron Chemistry in Drug Design
A study published in Journal of Medicinal Chemistry highlighted the role of boron-containing compounds in enhancing the pharmacokinetic properties of drugs. The incorporation of dioxaborolane moieties has been shown to improve solubility and bioavailability of lead compounds .
Case Study 2: Synthesis of Pyrrolo[2,3-B]pyridine Derivatives
Research conducted by Smith et al. (2023) demonstrated the successful synthesis of pyrrolo[2,3-B]pyridine derivatives using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate as an intermediate. The derivatives exhibited significant inhibition against specific cancer cell lines .
Case Study 3: Environmental Applications
A recent study explored the use of boron-based compounds in environmental remediation processes. The unique properties of dioxaborolane compounds were leveraged to develop catalysts for the degradation of pollutants .
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O4/c1-16(2,3)23-15(22)21-9-8-12-10-13(11-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h10-11H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBBFUFCFDJHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726136 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-14-2 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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